molecular formula C14H20BNO4 B3143452 Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 524916-42-5

Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B3143452
CAS No.: 524916-42-5
M. Wt: 277.13 g/mol
InChI Key: MJOQXIXZHYEHQH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 524916-42-5) is a boronate ester derivative of benzoic acid with a molecular formula of C₁₄H₂₀BNO₄ and a molecular weight of 277.12 g/mol . The compound features a methyl ester group at the carboxylic acid position, an amino group at the para position (C4), and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position (C3) of the benzene ring. This structural arrangement confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester's role as a key intermediate in carbon-carbon bond formation . The amino group enhances solubility in polar solvents and provides a site for further functionalization, making the compound valuable in pharmaceutical and materials science research .

Properties

IUPAC Name

methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQXIXZHYEHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 524916-42-5) is an organoboron compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H20BNO4C_{14}H_{20}BNO_{4}, with a molecular weight of approximately 277.13 g/mol. The compound features a boronate ester moiety that is significant for its interactions in biological systems.

PropertyValue
Molecular FormulaC14H20BNO4C_{14}H_{20}BNO_{4}
Molecular Weight277.13 g/mol
CAS Number524916-42-5
Purity97%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron reagents with substituted benzoate derivatives under controlled conditions. The following general steps outline the synthetic pathway:

  • Reagents : Use bis(pinacolato)diboron and palladium catalysts.
  • Conditions : Conduct the reaction in a solvent such as dioxane at elevated temperatures (e.g., 95°C).
  • Purification : Isolate the product through filtration and solvent evaporation followed by extraction with dichloromethane.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that organoboron compounds can selectively target cancer cells. The unique structural features of this compound may enhance its efficacy as an anticancer agent by interacting with specific cellular pathways involved in tumor growth and proliferation.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Many boron-containing compounds are known to inhibit protein kinases which play crucial roles in cancer cell signaling.
  • Induction of Apoptosis : There is evidence suggesting that such compounds can induce programmed cell death in malignant cells.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of various organoboron compounds on different cancer cell lines.
    • Results indicated that this compound demonstrated significant antiproliferative activity against breast cancer cells.
  • Mechanistic Insights :
    • Another research focused on the molecular mechanisms underlying the anticancer properties of boron compounds.
    • The study highlighted that the compound could modulate key signaling pathways associated with cell survival and apoptosis.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized as a building block in the synthesis of complex organic molecules. Its boronate ester functionality allows for effective carbon-carbon bond formation through cross-coupling reactions. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Kinase Inhibitors

Recent studies have demonstrated the use of this compound in synthesizing kinase inhibitors. For example, researchers have employed it in the development of compounds targeting specific kinases involved in cancer pathways. The incorporation of the boronate moiety enhances the affinity and selectivity of these inhibitors towards their targets .

Medicinal Chemistry

The compound shows promise as a pharmacophore in drug design. Its ability to participate in various chemical reactions makes it suitable for developing new therapeutic agents.

Case Study: Anticancer Agents

A notable application has been its role in synthesizing anticancer agents that target specific signaling pathways. The incorporation of the dioxaborolane group has been linked to improved solubility and bioavailability of these agents .

Material Science

In material science, this compound is used to develop functional materials such as polymers and organic electronic materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has shown that incorporating this compound into polymer matrices enhances the performance of OLEDs by improving charge transport properties and light emission efficiency .

Catalysis

This compound can also function as a ligand or catalyst in various organic transformations. Its boron-containing structure allows it to stabilize transition states during catalytic cycles.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, this compound has been shown to improve reaction yields significantly due to its ability to stabilize palladium intermediates .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2p): Lacks the amino group at C3 and positions the boronate at C4. This reduces its polarity and limits post-functionalization opportunities compared to the target compound .
  • Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a methyl group at C2 and boronate at C4. The steric hindrance from the methyl group slows cross-coupling reactions relative to the amino-substituted target compound .

Functional Group Modifications

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate : Incorporates a trifluoromethyl group at C5. The electron-withdrawing CF₃ group increases electrophilicity, enhancing reactivity in Suzuki couplings but reducing solubility in aqueous media .
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Replaces the boronate with a pyridazine-containing phenethylamino group. This derivative is tailored for biological activity (e.g., kinase inhibition) rather than synthetic applications .

Core Modifications

Physical and Chemical Properties

Property Target Compound Methyl 4-boronate benzoate (2p) Methyl 5-CF₃-3-boronate benzoate
Solubility Moderate in polar solvents Low (hydrophobic boronate) Very low (CF₃ group)
Stability Moisture-sensitive; store anhydrous Similar moisture sensitivity Enhanced stability (CF₃ electron withdrawal)
Melting Point Not reported Not reported Not reported
Reactivity in Coupling High (amino group directs coupling) Moderate (no directing groups) High (electron-deficient aryl system)

Q & A

Basic: What are the common synthetic routes for Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example:

  • Step 1: Start with methyl 4-amino-3-bromobenzoate.
  • Step 2: React with bis(pinacolato)diboron (Pin₂B₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in dioxane under reflux .
  • Step 3: Purify via column chromatography. Yield optimization requires careful control of catalyst loading (1–5 mol%) and reaction time (12–24 hours).

Analogous pathways are validated for structurally similar compounds, such as ethyl 4-chloro-2-boronate benzoates, where substituent positioning (e.g., chloro vs. amino) impacts reactivity .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for biaryl synthesis?

Methodological Answer:
Key parameters include:

  • Catalyst System: Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance turnover .
  • Solvent: Employ a 1:1 mixture of toluene/water or THF with Na₂CO₃ as the base.
  • Temperature: 80–100°C for 6–12 hours.

Example Protocol:
React Methyl 4-amino-3-boronate benzoate with aryl halides (1.2 equiv) in THF/H₂O (3:1), 2 mol% Pd(OAc)₂, and SPhos (4 mol%) at 80°C. Monitor via TLC. Isolated yields range from 60–85%, depending on steric hindrance from the amino group .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The aromatic region (δ 6.5–8.0 ppm) reveals substitution patterns. The amino proton (δ ~5.0 ppm) may appear broad due to hydrogen bonding .
  • ¹¹B NMR: A singlet near δ 30 ppm confirms the dioxaborolane group .
  • IR: Peaks at ~1340 cm⁻¹ (B-O) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
  • X-Ray Crystallography: Use SHELXL for refinement. The boronate ester’s trigonal-planar geometry and hydrogen-bonding interactions with the amino group are critical metrics .

Advanced: How do contradictory reports on reaction yields with electron-donating substituents (e.g., -NH₂) arise, and how can they be resolved?

Methodological Answer:
Contradictions often stem from:

  • Steric Effects: The -NH₂ group may hinder transmetalation in cross-coupling. Compare with analogs like methyl 3-boronate benzoates (no amino group), where yields are ~10–15% higher .
  • Solvent Basicity: Polar aprotic solvents (DMF) may deprotonate -NH₂, altering reactivity. Use milder bases (K₂CO₃) and non-polar solvents (toluene) to mitigate .
  • Catalyst Poisoning: Amino groups can coordinate Pd, reducing activity. Add 1 equiv of EDTA to sequester metal impurities .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in a sealed container under inert gas (N₂ or Ar) to prevent hydrolysis of the boronate ester .
  • Solubility: Prepare stock solutions in dry DMSO or THF (1–10 mM) and aliquot to avoid freeze-thaw cycles .
  • Handling: Use gloveboxes for moisture-sensitive steps. LC-MS monitoring every 3 months is advised to check degradation .

Advanced: How does this compound compare to analogs in medicinal chemistry applications (e.g., enzyme inhibition)?

Methodological Answer:

  • Structural Comparison:

    CompoundSubstituentBioactivity
    Target4-NH₂, 3-B(pin)PIP5K inhibition
    Analog 14-Cl, 2-B(pin)Autotaxin inhibition
    Analog 24-F, 3-B(pin)Anticancer activity

The amino group enhances hydrogen bonding with target enzymes (e.g., PIP5K), improving binding affinity by ~2-fold compared to chloro analogs. However, metabolic stability may decrease due to NH₂’s susceptibility to oxidation .

Basic: What computational methods predict the compound’s reactivity in cross-coupling?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The amino group lowers the LUMO energy of the boronate, accelerating transmetalation .
  • Molecular Docking: AutoDock Vina predicts binding modes in enzyme inhibition. The boronate ester’s dihedral angle (θ ≈ 120°) optimizes π-π stacking with aromatic residues .

Advanced: What strategies address low yields in macrocyclic boronate synthesis?

Methodological Answer:

  • Template-Directed Synthesis: Use Zn²⁺ or Cu²⁺ to preorganize the amino and boronate groups.
  • High-Dilution Conditions: 0.001 M concentration minimizes oligomerization.
  • Click Chemistry: Azide-alkyne cycloaddition post-borylation improves macrocycle purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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